N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5S2/c1-4-31-18-12-17(13-19(32-5-2)21(18)33-6-3)22(30)26-23-27-28-24(35-23)34-15-20(29)25-14-16-10-8-7-9-11-16/h7-13H,4-6,14-15H2,1-3H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOSMQOAJUMMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a complex compound that belongs to the thiadiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound suggest multiple mechanisms of action, which are explored in various studies.
Antitumor Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiadiazole derivatives can inhibit key protein kinases involved in cancer progression. One such study highlighted a related compound that inhibited the Bcr-Abl tyrosine kinase with an IC50 value of 7.4 µM, demonstrating selective activity against K562 chronic myelogenous leukemia cells . This suggests that this compound may have similar or enhanced antitumor properties due to its structural components.
Antimicrobial Properties
The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Compounds containing this scaffold have been reported to exhibit activity against a range of bacteria and fungi. For example, derivatives with modifications at the C-5 position of the thiadiazole ring have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria . The potential for this compound to function as an antimicrobial agent is supported by these findings.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors critical for tumor growth or microbial survival.
- Receptor Binding : Its structural components allow for effective binding to biological targets through hydrogen bonding and hydrophobic interactions.
- Synergistic Effects : The combination of thiadiazole with other functional groups may lead to enhanced efficacy through synergistic mechanisms .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC50/Activity Level | Target Organism/Cell Line |
|---|---|---|---|
| Antitumor | N-(5-Nitrothiazol-2-yl) derivatives | 7.4 µM (Bcr-Abl) | K562 Cells |
| Antimicrobial | Various 1,3,4-thiadiazole derivatives | MIC = 32.6 µg/mL | E. coli, S. aureus |
| Cytotoxicity | Thiadiazole derivatives | Variable (micromolar range) | Multiple Cancer Cell Lines |
Case Study: Thiadiazole Derivatives in Cancer Research
A study focused on synthesizing novel thiadiazole derivatives revealed promising results in inhibiting cancer cell proliferation. These compounds were evaluated against multiple human cancer cell lines and demonstrated varying degrees of cytotoxicity. The findings indicated that structural modifications significantly influenced their biological activity .
Future Directions
Further research is warranted to explore the pharmacological potential of this compound through:
- Molecular Docking Studies : To elucidate binding affinities and interactions with specific targets.
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced biological activity and reduced toxicity.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The compound shares core structural features with 1,3,4-thiadiazole derivatives reported in , such as:
- Thiadiazole core : Common to all analogues.
- Substituents at position 5: The target compound’s 2-(benzylamino)-2-oxoethylthio group contrasts with simpler alkyl/arylthio groups (e.g., benzylthio in compound 5h or methylthio in 5f ).
- Substituents at position 2: The 3,4,5-triethoxybenzamide group is more complex than phenoxyacetamide or methoxybenzamide moieties in –7.
Table 1: Physical Properties of Selected Thiadiazole Derivatives
Key Observations :
- Higher substituent complexity (e.g., triethoxybenzamide) may increase molecular weight and lipophilicity compared to simpler acetamide/phenoxy groups .
- Benzylthio derivatives (e.g., 5h, 5j) exhibit yields >80% and melting points ~130–140°C, suggesting stable crystalline forms .
Anticancer Potential
- Compound 4y (): Displays potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 mmol/L) and A549 (IC₅₀ = 0.034 mmol/L) cells. The p-tolylamino-thiadiazole and ethylthio groups likely enhance DNA intercalation or enzyme inhibition .
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl) derivatives (): Benzamide-linked compounds (7a–7l) were synthesized for acetylcholinesterase inhibition, highlighting the role of aromatic substituents in targeting enzymes .
Inference for Target Compound: The 3,4,5-triethoxybenzamide group may improve binding to hydrophobic enzyme pockets (e.g., aromatase or kinases), while the 2-(benzylamino)-2-oxoethylthio chain could facilitate cell membrane penetration. However, the lack of electron-withdrawing groups (e.g., chloro in 5j ) might reduce electrophilic reactivity compared to halogenated analogues.
Q & A
Basic: What are the critical steps in synthesizing N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide?
Methodological Answer:
The synthesis typically involves:
- Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring .
- Thioether Linkage : Reaction of the thiadiazole intermediate with 2-(benzylamino)-2-oxoethyl chloride or bromide under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60–80°C) to introduce the thioether bridge .
- Benzamide Coupling : Use of coupling reagents (e.g., EDCI, HOBt) to attach 3,4,5-triethoxybenzoyl chloride to the thiadiazole-thioether intermediate .
Key Optimization Factors : - Temperature control (40–80°C) to prevent decomposition of the thiadiazole ring .
- Solvent choice (e.g., DMF for polar intermediates, chloroform for final coupling) to enhance reaction efficiency .
Basic: How can researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : TLC (silica gel, chloroform:acetone 3:1) to monitor reaction progress and assess purity .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS to validate the molecular ion peak (e.g., m/z = ~620 for [M+H]⁺) .
Advanced: How do electronic effects of substituents (e.g., triethoxy vs. trimethoxy) influence the compound’s reactivity in biological assays?
Methodological Answer:
- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and bioavailability but may reduce electrophilicity at the thiadiazole sulfur, potentially lowering interaction with cysteine residues in target enzymes .
- Steric Effects : Bulky triethoxy groups on the benzamide moiety may hinder binding to hydrophobic pockets in proteins compared to smaller substituents (e.g., -Cl or -CF₃) .
- Case Study : Analogous compounds with trifluoromethyl groups showed 2–3× higher binding affinity to kinase targets than methoxy derivatives, likely due to enhanced hydrophobic interactions .
Advanced: How should researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization :
- Data Interpretation :
- Compare logP values: Higher lipophilicity (e.g., logP >3) correlates with membrane permeability but may reduce aqueous solubility, skewing IC₅₀ results .
- Validate target engagement via orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic inhibition) .
Advanced: What computational strategies are effective for predicting target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases. Focus on the thiadiazole-thioether region as a potential hydrogen bond acceptor .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA < -40 kcal/mol) .
- SAR Analysis : Compare with analogs (e.g., N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) to identify critical pharmacophores .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiadiazole ring .
- Solubility : Lyophilize and store as a solid; reconstitute in DMSO for biological assays (avoid aqueous buffers with pH >8 to prevent hydrolysis) .
Advanced: How can researchers optimize synthetic yield when scaling up production?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time by 50% (e.g., 30 minutes at 100°C vs. 6 hours conventional heating) while maintaining >85% yield .
- Flow Chemistry : Implement continuous flow systems for thioether coupling steps to improve mixing and heat transfer, achieving >90% conversion .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane:EtOAc gradient) for >95% purity .
Advanced: What structural analogs of this compound show promise in overcoming drug resistance mechanisms?
Methodological Answer:
- Resistance-Breaking Modifications :
- N-Methylation of Benzamide : Reduces efflux pump recognition (e.g., P-gp) in MDR cancer cell lines .
- Halogen Substitution : Fluorine at the benzylamino position enhances metabolic stability in hepatic microsomal assays (t½ >120 mins vs. 45 mins for parent compound) .
- Case Study : Analog N-(5-((2-(4-fluorobenzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide showed 4× lower IC₅₀ in resistant leukemia cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
